(4-Methylcyclohexyl)(2-methylphenyl)methanamine
Description
(4-Methylcyclohexyl)(2-methylphenyl)methanamine is an organic compound with the molecular formula C15H23N It is a derivative of methanamine, featuring a cyclohexyl ring substituted with a methyl group and a phenyl ring also substituted with a methyl group
Properties
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13,15H,7-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTSNKIUBHRNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanamine typically involves the reaction of 4-methylcyclohexylamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)(2-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
(4-Methylcyclohexyl)(2-methylphenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylcyclohexyl)(phenyl)methanamine
- (Cyclohexyl)(2-methylphenyl)methanamine
- (4-Methylcyclohexyl)(2-chlorophenyl)methanamine
Uniqueness
(4-Methylcyclohexyl)(2-methylphenyl)methanamine is unique due to the presence of both a cyclohexyl and a methyl-substituted phenyl group. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Overview
(4-Methylcyclohexyl)(2-methylphenyl)methanamine, with the molecular formula C15H23N, is an organic compound that has garnered interest in various fields, particularly in biology and medicinal chemistry. This compound is a derivative of methanamine, featuring a cyclohexyl ring and a phenyl ring, both substituted with methyl groups. Its potential biological activities are being explored for various applications, including drug development and enzyme interaction studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to a range of biological effects. The precise pathways involved can vary based on the target molecules and the biological systems being studied.
1. Cellular Processes
Research indicates that this compound may influence various cellular processes. It has been investigated for its effects on:
- Cell Proliferation : Studies suggest that this compound can affect the growth rates of certain cell lines, indicating potential applications in cancer research.
- Enzyme Interactions : The compound has shown promise in modulating enzyme activities, which could be important for therapeutic applications.
2. Pharmacological Properties
The compound is being explored for its pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Potential Therapeutic Uses : Its structural characteristics suggest potential utility in developing new therapeutic agents targeting various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cell Proliferation | Affects growth rates in specific cell lines | |
| Enzyme Modulation | Modulates activity of key enzymes | |
| Antimicrobial | Exhibits potential antimicrobial effects | |
| Therapeutic Potential | Investigated for use in drug development |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction between 4-methylcyclohexylamine and 2-methylbenzyl chloride under basic conditions. This process can be scaled up using continuous flow reactors in industrial settings to enhance yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
